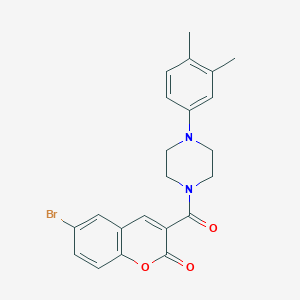
6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic molecule that appears to be a derivative of chromen-2-one, which is a scaffold found in various pharmacologically active compounds. The presence of a bromine atom and a piperazine ring suggests potential reactivity and bioactivity, making it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new series of quinazolinone derivatives with anti-inflammatory and analgesic properties was synthesized starting from a brominated benzoxazinone precursor . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes could potentially be applied. These routes involve the fusion of brominated precursors with other aromatic compounds and subsequent reactions with various reagents to introduce different functional groups .
Molecular Structure Analysis
The molecular structure of such compounds typically includes multiple aromatic rings, which can contribute to the molecule's stability and potential interactions with biological targets. The presence of a piperazine ring is often associated with central nervous system activity, and the bromine atom could be used for further chemical modifications .
Chemical Reactions Analysis
The bromine atom in the molecule suggests that it could undergo further chemical reactions, such as nucleophilic substitution or coupling reactions, to yield a variety of derivatives. The piperazine moiety could also participate in reactions, potentially leading to the formation of new rings or the introduction of additional substituents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, related compounds exhibit properties that make them suitable for pharmacological applications. These properties include solubility in organic solvents, potential for crystallization, and stability under physiological conditions . The presence of heteroatoms such as nitrogen and oxygen in the molecule can also influence its hydrogen bonding capacity and overall reactivity.
Scientific Research Applications
Synthesis and Characterization
- Complex molecules similar to the one have been synthesized and characterized, indicating their potential in contributing to the development of new pharmaceutical compounds and materials. For example, the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate demonstrate the interest in chromene derivatives for their biological and chemical properties, including kinetics and mechanism of reactions (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Biological Activity
- Related chromene and piperazine derivatives have been investigated for their biological activities, such as antibacterial, antifungal, and anthelmintic activities. This suggests potential applications in developing new agents for treating various infections and diseases. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant biological activities, highlighting the therapeutic potential of these classes of compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antiproliferative Properties
- The investigation into benzochromene derivatives for their anti-proliferative properties against cancer cell lines, such as colorectal cancer, indicates the potential use of chromene-based compounds in cancer therapy. These compounds have shown to induce apoptosis in cancer cells, suggesting a promising avenue for the development of new chemotherapeutic agents (Hanifeh Ahagh et al., 2019).
Molecular Docking and Drug Design
- The molecular docking studies of related compounds provide insights into their potential interactions with biological targets, supporting their use in drug design and development. For instance, pyrimidine-piperazine-chromene and -quinoline conjugates have shown binding affinity to estrogen receptors, indicating their potential in developing targeted therapies for diseases such as breast cancer (Parveen et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-14-3-5-18(11-15(14)2)24-7-9-25(10-8-24)21(26)19-13-16-12-17(23)4-6-20(16)28-22(19)27/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVTYMFHJNJXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

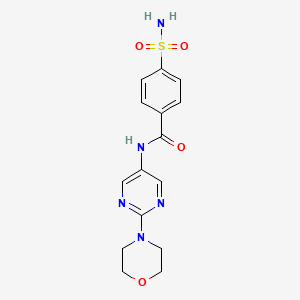
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)
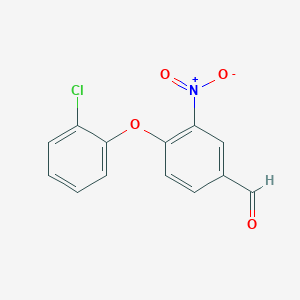

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)
![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)
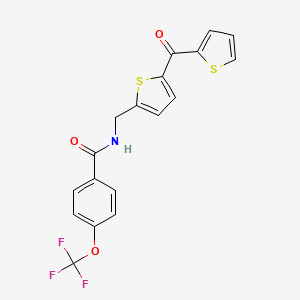


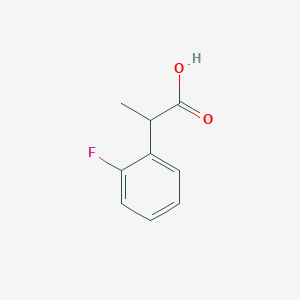
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)
